3a,4,5,6,7,7a-hexahydro-1H-benzimidazole

Description

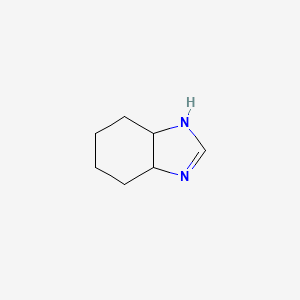

3a,4,5,6,7,7a-Hexahydro-1H-benzimidazole is a partially saturated benzimidazole derivative characterized by a fused bicyclic structure comprising a benzene ring and a hydrogenated imidazole ring. This compound belongs to the broader class of benzimidazoles, which are renowned for their diverse pharmacological and chemical applications . The partial saturation of the imidazole ring reduces aromaticity, altering electronic properties and reactivity compared to fully aromatic benzimidazoles. Key spectral data for structurally related compounds, such as 2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole, include:

Properties

Molecular Formula |

C7H12N2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-1H-benzimidazole |

InChI |

InChI=1S/C7H12N2/c1-2-4-7-6(3-1)8-5-9-7/h5-7H,1-4H2,(H,8,9) |

InChI Key |

UKIALOXIKPBHPZ-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)NC=N2 |

Canonical SMILES |

C1CCC2C(C1)NC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Aromatic vs. Hydrogenated Benzimidazoles

Fully aromatic benzimidazoles, such as 2-(4-hydroxy-phenyl)-1H-benzimidazole (, Compound 7), exhibit strong π-π stacking interactions due to their planar structure, making them effective in antimicrobial and anticancer applications . In contrast, the hydrogenated imidazole ring in 3a,4,5,6,7,7a-hexahydro-1H-benzimidazole reduces planarity, which may decrease DNA intercalation but improve solubility and metabolic stability .

Hydrogenated Benzimidazole Derivatives

Compounds like 1-(3-bromo-propyl)-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-benzoimidazole (IIb, ) share the hydrogenated core but feature alkyl substituents. These derivatives are used to synthesize β-diketones with antimicrobial activity, demonstrating MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Fusarium culmorum . The bromopropyl group in IIb enhances electrophilicity, facilitating nucleophilic substitutions—a property absent in the parent compound.

Nitroimidazole Analogues

MK-436 (3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole) is a pharmacologically active analogue with a nitroimidazole substituent. It exhibits potent anti-Trypanosoma cruzi activity, achieving 72–100% cure rates in murine models .

Isoindole and Methanoindenol Derivatives

Structurally related isoindole derivatives, such as 3a-chloro-2-(4-chlorophenyl)-3a,4,5,6,7,7a-hexahydro-1H-isoindole-1,3(2H)-dione (), are utilized as herbicides. The chlorophenyl and dione groups confer electrophilic reactivity, enabling alkylation of plant enzymes—a functionality absent in benzimidazoles . Similarly, 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-6-ol (CAS 3385-61-3) is used in fragrance safety assessments due to its stabilized bicyclic framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.